molecular formula C15H19NOS B2916413 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane CAS No. 1795086-20-2

8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2916413
CAS No.: 1795086-20-2
M. Wt: 261.38
InChI Key: MUZRPLWSBGBTPG-UHFFFAOYSA-N
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Description

8-Benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane is a synthetic intermediate based on the 8-azabicyclo[3.2.1]octane scaffold, a structure of high significance in medicinal chemistry and neuroscience research. This core scaffold is a classic tropane motif, shared by compounds like cocaine and its metabolites . The structure is rigorously studied for its interaction with central nervous system targets, particularly monoamine transporters responsible for the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine . Modifications at the 3-position, such as the introduction of a methylsulfanyl group, are known to be critical for modulating the compound's affinity, selectivity, and binding profile at these biological targets . Researchers can utilize this chemical to investigate the structure-activity relationships (SAR) of transporter inhibitors, aiding in the development of novel pharmacological tools. Beyond neuroscience, derivatives of the 8-azabicyclo[3.2.1]octane system have shown promise in other therapeutic areas, including as inhibitors of inflammatory enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) and have been patented for potential use in treating a wide range of disorders from ulcers to Parkinson's disease . The presence of the benzoyl group and the sulfur-containing methylsulfanyl moiety makes this compound a versatile building block for further synthetic elaboration and exploration in diverse drug discovery programs. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-18-14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZRPLWSBGBTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high diastereoselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

8-Benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

The 8-azabicyclo[3.2.1]octane scaffold is shared among tropane alkaloids and synthetic derivatives. Variations in substituent type and position critically determine biological activity:

Compound Name Substituents Biological Activity Key Findings References
Target Compound C8: Benzoyl; C3: Methylsulfanyl Unknown (Inferred) Likely impacts DAT/NK1 affinity due to aromatic and sulfur moieties; methylsulfanyl may improve metabolic stability compared to esters. N/A
WIN35,428 C2β: Methyl ester; C3β: 4-Fluorophenyl DAT Inhibitor High DAT selectivity; ester groups enhance binding but may reduce stability .
RTI-336 C2β: 3-(4-Methylphenyl)isoxazole; C3β: 4-Chlorophenyl DAT Inhibitor (Clinical Trials) Isoxazole substitution improves potency and selectivity over serotonin/norepinephrine transporters .
Troparil C8: Methyl; C2: Methyl ester; C3: Phenyl DAT Inhibitor Demonstrates the importance of C3 aromatic groups for DAT binding; methyl ester at C2β mimics cocaine’s pharmacophore .
Compound 33 () C8: Pyrazole sulfonyl; C3: p-Tolyloxy Non-opioid Analgesic (Inferred) Sulfonamide groups enhance solubility and target engagement; ether linkages may reduce hERG channel binding .
p3_11 Series () C3: Polar groups (amines, hydroxyls); C8: Variable hARGI Inhibitors Polar substituents near the bicyclic core enhance inhibitory activity; methylsulfanyl may offer similar electronic effects .

Key SAR Insights

C8 Substitutions :

  • Benzoyl vs. Methyl Ester (WIN35,428) : Aromatic groups at C8 (e.g., benzoyl) may improve receptor affinity compared to esters, which are prone to hydrolysis .
  • Sulfonamides (Compound 33) : Sulfonyl groups enhance solubility and reduce hERG binding, a common off-target liability .

C3 Substitutions :

  • Methylsulfanyl vs. Chlorophenyl (RTI-336) : Sulfur atoms can participate in hydrophobic interactions or hydrogen bonding, similar to halogenated phenyl groups, but with reduced steric bulk .
  • Polar Groups (p3_11 Series) : Amines or hydroxyls at C3 correlate with hARGI inhibition; methylsulfanyl’s moderate polarity may balance activity and permeability .

Selectivity Considerations: Acidic substituents at C6 (e.g., carboxylates) improve hNK1 selectivity over hERG channels , whereas non-acidic groups (e.g., benzoyl) may require additional optimization to mitigate cardiotoxicity risks.

Biological Activity

8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its bicyclic structure, which includes a nitrogen atom in the ring and various functional groups that suggest potential biological activity. The unique structural features of this compound position it as a candidate for pharmacological applications, particularly in the realm of medicinal chemistry.

Structural Characteristics

The structural formula of 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane can be represented as follows:

C14H15NO2\text{C}_{14}\text{H}_{15}\text{N}\text{O}_{2}

This compound features:

  • Bicyclic structure : The azabicyclo[3.2.1]octane core.
  • Functional groups : A benzoyl substituent at the 8-position and a methylsulfanyl group at the 3-position.

Biological Activity

Research into the biological activity of compounds similar to 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane has revealed several pharmacological properties, particularly as potential receptor modulators.

Receptor Interaction

Studies have shown that compounds with similar bicyclic structures can exhibit significant interactions with various receptors, including:

  • Kappa opioid receptors (KOR) : A series of related compounds have demonstrated potent and selective antagonism at KOR, with some showing good central nervous system (CNS) exposure . For instance, modifications to the structure have led to kappa antagonists with IC50 values as low as 20 nM .

Pharmacological Potential

The pharmacological implications of this compound include:

  • Pain management : Given its interaction with opioid receptors, it may serve as a therapeutic agent for pain relief.
  • Neurological applications : The ability to cross the blood-brain barrier (BBB) enhances its potential for treating neurological disorders.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Kappa Antagonist Development :
    • A study identified potent kappa opioid receptor antagonists derived from azabicyclo[3.2.1]octane frameworks, demonstrating significant selectivity and CNS penetration .
    • Analogous compounds were shown to reverse kappa agonist-induced diuresis in vivo, indicating their functional efficacy .
  • Structure-Activity Relationship (SAR) :
    • Research highlighted that modifications in the functional groups significantly affect biological activity, underscoring the importance of specific structural components .
    • For example, the introduction of different substituents on the bicyclic core led to variations in receptor selectivity and potency.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane relates to other structurally similar compounds:

Compound NameStructureNotable Features
8-Azabicyclo[3.2.1]octaneStructureBasic bicyclic structure without additional functionalization
4-(Methylsulfanyl)benzoic acidStructureContains methylsulfanyl group but lacks bicyclic core
3-Pyridinol derivativeStructureSimilar pyridine component but different core structure

The uniqueness of 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane lies in its combination of an azabicyclo framework with specific substituents that enhance its potential pharmacological properties compared to simpler analogues or derivatives lacking such complexity.

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